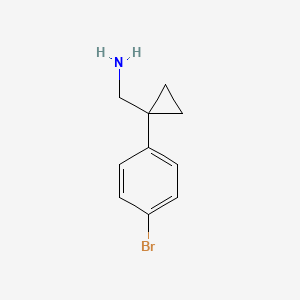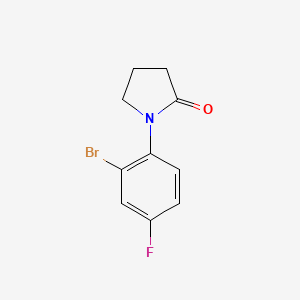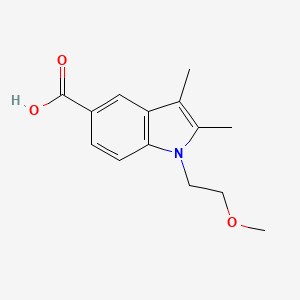
Ácido 1-(2-metoxietil)-2,3-dimetil-1H-indol-5-carboxílico
Descripción general
Descripción
The compound “1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, pharmaceuticals, and other active organic compounds . The methoxyethyl group attached to the indole could potentially influence the compound’s solubility and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2-methoxyethyl group . These groups could potentially influence the compound’s physical and chemical properties, including its polarity, solubility, and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the carboxylic acid group, and the 2-methoxyethyl group . The indole ring is a common reactive site in many organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the indole ring could contribute to its aromaticity, while the carboxylic acid group could make it acidic . The 2-methoxyethyl group could potentially influence its solubility .
Aplicaciones Científicas De Investigación
Sistemas de Administración de Fármacos
Ácido 1-(2-metoxietil)-2,3-dimetil-1H-indol-5-carboxílico: puede utilizarse en el desarrollo de microgels sensibles al pH. Estos microgels son portadores prometedores para la administración controlada de fármacos, capaces de liberar fármacos en respuesta a cambios específicos de pH . Esta propiedad es particularmente útil para dirigir los fármacos a áreas del cuerpo con niveles de pH distintos, como el tracto gastrointestinal o los tejidos cancerosos.
Síntesis de Polímeros
El compuesto puede servir como monómero en la síntesis de materiales poliméricos. Por ejemplo, podría incorporarse a polímeros diseñados para aplicaciones termorreguladoras, donde el material cambia sus propiedades en respuesta a variaciones de temperatura .
Ciencia de Materiales
En la ciencia de los materiales, los derivados de este compuesto podrían utilizarse para crear polímeros no iónicos solubles en agua. Estos polímeros tienen aplicaciones en la creación de materiales que responden a factores ambientales, como la humedad y la temperatura .
Ingeniería Biomédica
La capacidad del compuesto de ser modificado puede convertirlo en un componente valioso en la ingeniería de tejidos. Podría utilizarse para crear andamios que apoyen el crecimiento celular y la regeneración tisular, con posibles aplicaciones en la medicina regenerativa .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound is an indole derivative. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the functional groups they contain. They can interact with a variety of biological targets, from enzymes and receptors to DNA and RNA .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are often involved in a wide range of biological processes due to their ability to interact with various targets .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The 2-methoxyethyl group is a common modification in antisense oligonucleotides, which can improve their potency and reduce their effective dose and exposure levels . .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As an indole derivative, it could potentially have a wide range of effects, from altering enzyme activity and signal transduction to affecting gene expression .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of complex organic compounds, is known to be exceptionally mild and tolerant of various functional groups .
Análisis Bioquímico
Biochemical Properties
1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that low doses of the compound can enhance cognitive function in animal models, whereas high doses may cause neurotoxicity and other adverse effects . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(2-Methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can significantly impact its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 1-(2-methoxyethyl)-2,3-dimethyl-1H-indole-5-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-10(2)15(6-7-18-3)13-5-4-11(14(16)17)8-12(9)13/h4-5,8H,6-7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMKYPCVOMFBEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


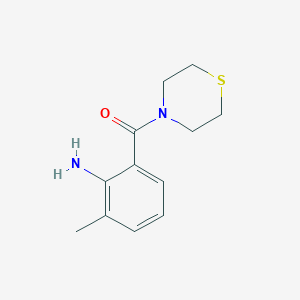
amine](/img/structure/B1517185.png)
![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)
![1,2-Benzenediamine, N1-[2-(2-pyridinyl)ethyl]-](/img/structure/B1517189.png)
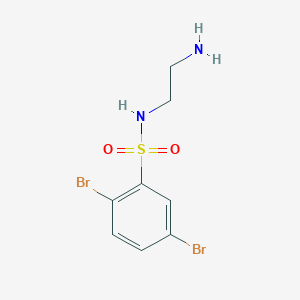
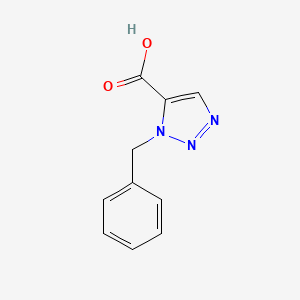
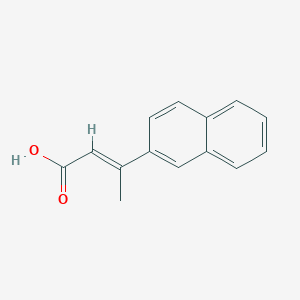
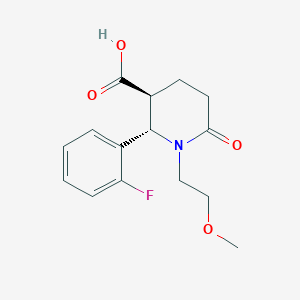
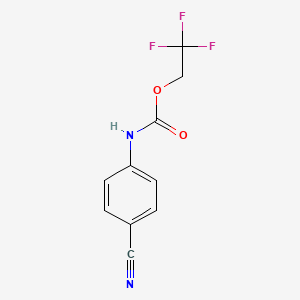
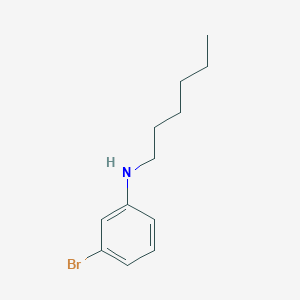
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene](/img/structure/B1517204.png)
